molecular formula C18H19FN2O3S2 B11321938 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321938
M. Wt: 394.5 g/mol
InChI Key: QBYBYTKMZCTRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a cyclopentapyrimidine core, and a thiolane-dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the fluorophenyl methyl sulfanyl intermediate. This intermediate is then reacted with a cyclopentapyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone groups can produce corresponding alcohols.

Scientific Research Applications

3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The cyclopentapyrimidine core can bind to nucleic acids or proteins, affecting cellular processes. The thiolane-dione moiety may participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl methyl sulfone: Shares the fluorophenyl group but lacks the cyclopentapyrimidine and thiolane-dione moieties.

    Cyclopentapyrimidine derivatives: Similar core structure but different substituents.

    Thiolane-dione compounds: Contain the thiolane-dione moiety but differ in other structural elements.

Uniqueness

3-(4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19FN2O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H19FN2O3S2/c19-13-6-4-12(5-7-13)10-25-17-15-2-1-3-16(15)21(18(22)20-17)14-8-9-26(23,24)11-14/h4-7,14H,1-3,8-11H2

InChI Key

QBYBYTKMZCTRJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.